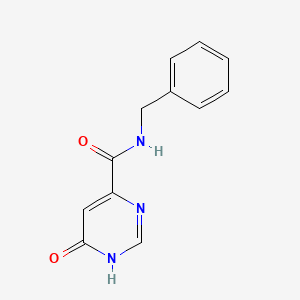

N-benzyl-6-hydroxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-11-6-10(14-8-15-11)12(17)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,17)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAMVBRGSQFGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Curtius Rearrangement-Based Synthesis

The Curtius rearrangement serves as a foundational step in constructing the pyrimidine core. In one approach, 4-((3-benzylureido)methyl)furan-3-carbonyl azide undergoes thermal decomposition to form an isocyanate intermediate, which cyclizes to yield N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP). While DHFP is structurally distinct from the target compound, this method demonstrates the utility of benzylamine in forming N-substituted carboxamides. Critical parameters include:

This pathway highlights the importance of azide intermediates in accessing bicyclic pyrimidines, though subsequent functionalization is required to attain the 6-hydroxy substitution.

Direct Carboxamidation of Pyrimidine Cores

Isocyanate-Mediated Carboxamide Installation

A more direct route involves reacting 6-amino-3-(benzyloxy)pyrimidine-2,4(1H,3H)-dione with benzyl isocyanate under microwave irradiation (150°C, 20 min). This method achieves C5 carboxamidation in a single step, bypassing multi-step protection-deprotection sequences. Key advantages include:

-

Microwave Acceleration : Reduces reaction time from hours to minutes.

-

Regioselectivity : Exclusive amidation at the C5 position due to electron-deficient pyrimidine ring.

The resulting 3-(benzyloxy)-6-(benzylcarbamoyl)pyrimidine-2,4(1H,3H)-dione is subsequently debenzylated using trifluoroacetic acid (TFA) or catalytic hydrogenation to reveal the 6-hydroxy group.

Protected Intermediate Strategies for Scale-Up

Ester Protection and Acylation-Deprotection Sequences

Patent WO2009088729A1 discloses a scalable process utilizing 5-ester-protected intermediates. The method involves:

-

Acylation : Treating N-benzyl-1-(alkyl)-2-aminoalkyl-5-(ethoxycarbonyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxamide with benzoyl chloride (1 equiv) in dichloromethane (DCM).

-

Deprotection : Hydrolyzing the ethoxycarbonyl group with aqueous sodium hydroxide (2M, 60°C).

Advantages Over Conventional Routes :

-

Reduced Acylating Agent Usage : 1 equivalent vs. 2 equivalents in unprotected systems.

-

Solvent Flexibility : Compatible with DCM, THF, or acetonitrile.

Comparative Analysis of Synthetic Methods

The isocyanate route offers superior efficiency for laboratory-scale synthesis, while the ester protection strategy is better suited for kilogram-scale production due to simplified purification.

Challenges and Optimization Opportunities

Byproduct Formation in Cyclization Reactions

During Curtius rearrangement, competing pathways generate trace amounts of furan-3-carboxamide derivatives, necessitating column chromatography for isolation. Gradient elution (ethyl acetate/hexane, 2:3 v/v) effectively separates the target compound with >95% purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of N-benzyl-6-oxopyrimidine-4-carboxamide.

Reduction: Formation of N-benzyl-6-hydroxypyrimidine-4-amine.

Substitution: Formation of various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

N-benzyl-6-hydroxypyrimidine-4-carboxamide has been investigated for its potential as:

- Anti-inflammatory Agent : The compound exhibits inhibitory effects on enzymes such as cyclooxygenase (COX) and nuclear factor kappa B (NF-κB), which are crucial in inflammatory pathways. This inhibition can lead to reduced inflammation and cell proliferation, making it a candidate for treating inflammatory diseases.

- Anticancer Agent : Preliminary studies indicate that derivatives of this compound show promising cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions have demonstrated significant antitumor activity, with IC50 values indicating effective inhibition of cancer cell proliferation .

- Antiviral Activity : Research has shown that this compound derivatives exhibit potent inhibitory activity against HIV integrase, suggesting their potential as antiviral agents .

Materials Science

Applications in Organic Electronics

The unique structural properties of this compound make it suitable for use in:

- Organic Semiconductors : Its ability to form stable films and conduct electricity positions it as a candidate for organic electronic devices.

- Photovoltaic Materials : The compound's properties are being explored for enhancing the efficiency of solar cells through its incorporation into photovoltaic materials.

Biological Studies

Research Probes

In biological research, this compound serves as a probe to study interactions between pyrimidine derivatives and biological macromolecules. This application is critical for understanding the molecular mechanisms underlying various biological processes and disease states.

Case Study 1: Anticancer Activity

A study synthesized several derivatives of this compound and tested their cytotoxicity on human leukemia cell lines. The results indicated that compounds with specific substitutions showed significant antitumor activity, with one derivative exhibiting an IC50 value of 14.0 μM against the K562 cell line, highlighting the compound's potential in cancer therapy .

| Compound Structure | IC50 Value (μM) | Cell Line Tested |

|---|---|---|

| Para-chloro derivative | 14.0 | K562 |

| Meta-dichloro derivative | 15.0 | K562 |

Case Study 2: Antiviral Properties

Research on analogues of this compound showed that compounds with a benzyl group on the C5 carboxamide demonstrated low nanomolar inhibitory activity against HIV-1. These findings suggest that structural modifications can significantly enhance antiviral efficacy .

| Compound | Cytoprotection (%) | Biochemical Inhibition (IC50 nM) |

|---|---|---|

| Compound 30 | 92–100% | 21–230 |

| Compound 43 | 62% | Not specified |

Mechanism of Action

The mechanism of action of N-benzyl-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like cyclooxygenase (COX) and nuclear factor kappa B (NF-κB), leading to reduced inflammation and cell proliferation . Additionally, it can bind to DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural Features and Modifications

The compound 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide () shares the pyrimidine-carboxamide backbone but differs in key substituents (Table 1) .

Table 1: Structural Comparison

| Feature | N-benzyl-6-hydroxypyrimidine-4-carboxamide | 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide |

|---|---|---|

| Benzyl substituent | Benzyl (C₆H₅CH₂) | 4-Fluorobenzyl (F-C₆H₄CH₂) |

| Hydroxyl position | Position 6 | Position 5 |

| Additional groups | None | 1-Methyl (position 1), 2-(1-Amino-1-methylethyl) (position 2), 6-Oxo |

| Oxidation state | Dihydropyrimidine | Dihydropyrimidine with 6-oxo group |

Physicochemical Properties (Hypothetical Analysis)

Substituent variations significantly alter physicochemical profiles (Table 2):

- Lipophilicity (logP): The 4-fluorobenzyl group in the compared compound increases logP compared to the non-fluorinated benzyl group, enhancing membrane permeability but reducing aqueous solubility .

- Hydrogen-bonding capacity: The hydroxyl group at position 5 (vs. 6) may lower pKa, increasing acidity and altering interactions with polar residues in target proteins.

Biological Activity

N-benzyl-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxyl group at the 6-position of the pyrimidine ring, which influences its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to different derivatives with potentially distinct biological activities.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. Notably, it has been shown to inhibit the activity of cyclooxygenase (COX) and nuclear factor kappa B (NF-κB), which are crucial in inflammatory processes and cell proliferation . This inhibition suggests potential applications in treating inflammatory diseases and certain cancers.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that various derivatives exhibit significant cytotoxicity against human leukemia cell lines. For example, compounds with specific substitutions on the phenyl ring showed IC50 values ranging from 14.0 μM to 15.0 μM against K562 cells . The structure-activity relationship (SAR) indicates that both electron-donating and electron-withdrawing groups on the phenyl ring can enhance anticancer activity.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. It effectively suppresses COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) . This property positions it as a candidate for further development in treating inflammatory conditions.

Antiviral Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promise as an antiviral agent. Studies indicate that derivatives containing a benzyl group exhibit maximal cytoprotection without significant cytotoxicity, demonstrating exceptional biochemical inhibition against viral enzymes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Key Activity | IC50 Value |

|---|---|---|

| This compound | COX inhibition | 0.04 μmol |

| N-benzyl-6-oxopyrimidine-4-carboxamide | Anticancer | 14.0 μM |

| N-benzyl-6-hydroxypyrimidine-4-amine | Antiviral (cytoprotection) | EC50 < 50 nM |

Case Studies

- Anticancer Efficacy : A study synthesized various derivatives of this compound to evaluate their cytotoxic effects on leukemia cell lines. The results indicated that modifications on the phenyl ring significantly affected their potency, highlighting the importance of structural optimization in drug design .

- Inflammation Model : In an experimental model of inflammation, this compound was administered to assess its effect on edema formation. The results demonstrated a marked reduction in inflammation markers, supporting its therapeutic potential in inflammatory diseases .

- Antiviral Screening : Derivatives were tested against viral replication assays, showing promising results in inhibiting viral enzymes involved in RNA synthesis, which could lead to new antiviral therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-benzyl-6-hydroxypyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- The synthesis typically involves multi-step reactions starting with pyrimidine precursors. For example, coupling benzylamine to a pyrimidine-carboxylic acid intermediate using reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions. Optimization includes solvent selection (e.g., DMF or acetonitrile), temperature control (60–80°C), and purification via column chromatography . Green chemistry principles, such as reducing toxic solvents, can enhance sustainability .

Q. How is the structural integrity of this compound validated post-synthesis?

- Techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm).

- LC-MS for molecular weight verification (e.g., [M+H]+ peak matching calculated m/z).

- X-ray crystallography to resolve 3D conformation, particularly for assessing hydrogen-bonding networks in the pyrimidine core .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

- Solubility varies with solvent polarity: moderate in DMSO (~20 mM), low in water (<1 mM). Stability studies (via HPLC) under varying pH (4–9) and temperatures (4–37°C) are critical for biological assays. Degradation products (e.g., hydrolyzed benzyl group) can be monitored using LC-MS .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound against enzyme targets?

- Enzyme inhibition assays : Use fluorescence-based or radiometric methods (e.g., kinase assays with ATP-competitive binding). For example, IC₅₀ values against tyrosine kinases can be determined via dose-response curves.

- Cellular studies : Assess cytotoxicity (MTT assay) and target engagement (Western blot for phosphorylated proteins). Evidence from analogs suggests potential activity in pathways like PI3K/AKT/mTOR .

Q. What strategies resolve contradictions in reported bioactivity data for pyrimidine carboxamide derivatives?

- Meta-analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioAssay).

- Structural-activity relationships (SAR) : Systematically modify substituents (e.g., benzyl vs. phenoxyethyl groups) to isolate key functional groups. For example, replacing benzyl with a fluorophenoxy group (as in ) may alter receptor binding affinity .

Q. How does the compound interact with biological membranes, and what computational methods predict its pharmacokinetic properties?

- Molecular dynamics simulations model lipid bilayer penetration, highlighting hydrophobic interactions from the benzyl group.

- ADMET prediction : Tools like SwissADME estimate logP (~2.5), moderate blood-brain barrier permeability, and CYP450 metabolism risks. Experimental validation via Caco-2 cell permeability assays is recommended .

Methodological and Analytical Challenges

Q. What analytical techniques quantify trace impurities in this compound batches?

- HPLC-DAD/ELSD with C18 columns (gradient elution: 0.1% TFA in water/acetonitrile) detects impurities at <0.1%.

- NMR impurity profiling identifies residual solvents (e.g., DMF) or unreacted intermediates .

Q. How can researchers design comparative studies between this compound and its analogs?

- Library synthesis : Prepare derivatives with varied substituents (e.g., halogenation, alkylation) using parallel synthesis.

- High-throughput screening : Test libraries against panels of cancer cell lines (NCI-60) or bacterial strains (e.g., S. aureus, E. coli) to identify lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.